Kinase Scaffold Potency: BTK Inhibition Benchmarking Against Ibrutinib
While the target compound is a core scaffold, its direct incorporation into optimized leads yields potent BTK inhibition. The derivative B16, bearing the 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, demonstrates an IC50 of 21.70 ± 0.82 nM against BTK [1]. This potency is achieved with a significantly improved selectivity profile compared to the clinical BTK inhibitor Ibrutinib. Ibrutinib exhibits high potency (IC50 = 0.5 nM) but suffers from narrow selectivity ratios (0.3- to 4-fold) against off-target kinases (BLK, BMX, TXK, HCK), leading to adverse effects [2]. The pyrrolo[2,3-d]pyrimidin-4-amine scaffold provides a template for achieving a superior balance of potency and kinase selectivity.
| Evidence Dimension | BTK Inhibition (IC50) and Kinase Selectivity |
|---|---|
| Target Compound Data | Derivative B16: IC50 = 21.70 ± 0.82 nM (BTK) |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM (BTK); Selectivity Ratio: 0.3- to 4-fold |
| Quantified Difference | Moderate potency with improved selectivity window vs. high potency with narrow selectivity (0.3-4x) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For procurement decisions, this confirms the scaffold's utility in generating clinical candidates with a potentially superior safety margin compared to first-generation covalent inhibitors.
- [1] He, L. et al. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 2018, 145, 96-112. View Source
- [2] Scite.ai Report. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives... (citing Ibrutinib selectivity data). View Source
